Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride
Description
Properties
IUPAC Name |
ethyl-[2-(trifluoromethylsulfanyl)ethyl]azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NS.ClH/c1-2-9-3-4-10-5(6,7)8;/h9H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEGEMIHAGTKNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH2+]CCSC(F)(F)F.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quaternization Reaction Mechanism
In a typical procedure, ethylamine is reacted with 2-chloroethyl trifluoromethyl sulfide in anhydrous dichloromethane at 0–5°C under nitrogen atmosphere. The exothermic reaction requires precise temperature control to prevent side reactions such as sulfide oxidation or amine degradation. After 12–24 hours, the mixture yields a crude product containing the target compound alongside residual solvents and unreacted starting materials.
Key Reaction Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes hydrolysis |
| Solvent | Dichloromethane | Enhances solubility |
| Molar Ratio (Amine:Alkylating Agent) | 1:1.1 | Prevents excess reagent accumulation |
Alternative Alkylation Strategies
A modified approach substitutes ethylamine with diethylamine to reduce steric hindrance during quaternization. This method, conducted in tetrahydrofuran (THF) at 25°C, achieves 78% yield within 6 hours but requires post-synthesis ion exchange to replace bis-(ethyl)-ammonium byproducts with chloride.
Industrial Production Methods
Scalable production of this compound employs continuous flow reactors to enhance efficiency. A patented industrial process utilizes a two-stage system:
-
Reactor Stage : Combines ethylamine and 2-chloroethyl trifluoromethyl sulfide in a 1:1.05 molar ratio under turbulent flow conditions (Re > 3000) to ensure rapid mixing.
-
Solvent Recovery : Implements azeotropic distillation with toluene-isopropanol mixtures to remove water, achieving >99% solvent reuse rates.
Table 1: Industrial vs. Laboratory-Scale Yields
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 82–85% | 89–92% |
| Purity (HPLC) | 95–97% | 98–99% |
| Reaction Time | 12–24 hours | 2–4 hours |
Purification and Isolation Techniques
Post-synthesis purification is critical due to the compound’s hygroscopic nature and propensity for ionic impurities.
Solvent Extraction
Crude product is washed with cold ethyl acetate (3 × 50 mL) to remove unreacted 2-chloroethyl trifluoromethyl sulfide. The aqueous phase is then treated with activated charcoal to adsorb organic byproducts, improving purity by 12–15%.
Recrystallization
Recrystallization from acetonitrile at −20°C produces needle-like crystals with 99.5% purity (via ion chromatography). This method, however, reduces overall yield by 20% due to solubility limitations.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, D₂O) exhibits characteristic peaks at δ 3.48 ppm (m, 2H, –SCH₂CF₃) and δ 1.21 ppm (t, 3H, –NCH₂CH₃), confirming successful quaternization. ¹⁹F NMR detects a singlet at −78.2 ppm, verifying trifluoromethyl group integrity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column and 0.1% acetic acid/acetonitrile mobile phase (60:40 v/v) resolves the compound at 8.2 minutes, enabling quantification of residual amines (<0.1%).
Comparative Analysis of Methodologies
Table 2: Cost-Benefit Analysis of Synthesis Methods
| Method | Capital Cost | Environmental Impact | Scalability |
|---|---|---|---|
| Batch Quaternization | Low | High solvent waste | Moderate |
| Continuous Flow | High | Low waste generation | High |
The continuous flow method, despite higher initial costs, reduces solvent consumption by 40% compared to batch processes, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and solvents like acetonitrile.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydroxide, potassium tert-butoxide; reactions are performed in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Hydroxides, alkoxides
Scientific Research Applications
Ionic Liquids and Solvent Applications
Ionic liquids (ILs) like ETFAC are gaining attention as environmentally friendly solvents due to their unique properties such as low volatility and high thermal stability. They can dissolve a wide range of organic and inorganic materials, making them suitable for various applications:
- Catalysis : ETFAC has been evaluated for its effectiveness in catalyzing chemical reactions. For instance, it has been used in reactions involving superoxide ions, demonstrating stability and efficiency in catalytic processes .
- Gas Separation : Research indicates that ETFAC can serve as a solvent for gas separation processes, particularly in capturing CO₂ from flue gases. Its unique ionic structure allows for enhanced solubility of gases compared to traditional solvents .
Environmental Applications
ETFAC is also being explored for its potential in environmental remediation:
- Desulfurization : Studies have shown that ETFAC can effectively extract sulfur compounds from diesel fuels, contributing to cleaner fuel technologies. Its ionic nature aids in the selective removal of these compounds from hydrocarbon mixtures .
Biomedical Applications
The biocompatibility of ETFAC makes it a candidate for various biomedical applications:
- Drug Delivery Systems : ETFAC's ionic properties allow it to form complexes with drugs, enhancing solubility and bioavailability. This property has been investigated for improving the delivery of poorly soluble drugs .
- Biosensors : Recent advancements have highlighted the use of ETFAC in developing biosensors. Its interaction with biological molecules can be harnessed for detecting specific biomolecules, providing a platform for medical diagnostics .
Case Study 1: Catalytic Efficiency
In a study published in Chemical Engineering Science, ETFAC was tested as a solvent for superoxide ion stabilization. The results indicated that it maintained superoxide stability for over 24 hours, outperforming other ionic liquids in terms of reaction kinetics and stability .
Case Study 2: Environmental Impact
A research project focused on the use of ETFAC in desulfurization processes demonstrated its capability to remove over 90% of thiophene from diesel fuel within a short reaction time. This study underscores the potential of ETFAC as a green solvent alternative in fuel processing .
Mechanism of Action
The mechanism of action of Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride involves its interaction with molecular targets through the trifluoromethylsulfanyl group. This group can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The compound may also disrupt cellular processes by interacting with cell membranes and other biomolecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The trifluoromethylsulfanyl (-SCF₃) group distinguishes this compound from other ammonium chlorides. Below is a comparative analysis of key structural features:
Key Observations :
- The trifluoromethylsulfanyl group introduces significant lipophilicity and electron-withdrawing effects compared to hydroxyethyl (-OH) or alkyl (-CH₃/-CH₂CH₃) groups. This enhances stability against hydrolysis and increases solubility in non-polar solvents .
- The ethyl group balances hydrophobicity, while the chloride ion ensures water solubility, enabling dual-phase reactivity .
Physical and Chemical Properties
Solubility and Stability
- This compound : Predicted to exhibit high solubility in polar aprotic solvents (e.g., acetonitrile) and moderate solubility in water due to the -SCF₃ group. The fluorine atoms confer thermal and chemical stability .
- Ethyl-(2-hydroxyethyl)-dimethylazanium chloride : Hydrophilic due to the -OH group, with higher water solubility but lower stability in acidic/alkaline conditions compared to fluorinated analogs .
- Tetraethylammonium chloride: Highly hygroscopic, with strong solubility in polar solvents and water. Limited stability at high temperatures due to weaker electron-withdrawing substituents .
Reactivity
- The -SCF₃ group in the target compound may participate in sulfur-based redox reactions or act as a leaving group in nucleophilic substitutions, unlike purely alkyl or hydroxy-substituted ammonium salts .
- Tetramethylammonium chloride is less reactive in organic syntheses due to the absence of functional groups beyond methyl .
Q & A
Basic: What synthetic methodologies are recommended for laboratory-scale preparation of Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride?
Answer:
The compound can be synthesized via quaternization reactions , where a tertiary amine reacts with an ethylating agent (e.g., ethyl iodide or ethyl bromide) in a polar aprotic solvent (e.g., acetonitrile or DMF). Optimization of reaction conditions (e.g., temperature: 60–80°C, 12–24 hours) and stoichiometric ratios (1:1.2 amine:alkylating agent) is critical. Post-synthesis purification involves recrystallization from ethanol/diethyl ether or column chromatography.
Reference: Similar protocols for quaternization of ethyl-containing ammonium salts are detailed in Edrophonium chloride synthesis .
Basic: Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
Answer:
- NMR Spectroscopy : H and F NMR to confirm the trifluoromethylsulfanyl group and ethylammonium backbone.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation.
- Elemental Analysis : To verify C, H, N, S, and Cl content within ±0.3% theoretical values.
- X-ray Crystallography : For unambiguous structural determination (if single crystals are obtainable) .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Contradictions (e.g., unexpected F NMR shifts or MS fragmentation patterns) require:
- Cross-validation : Combine multiple techniques (e.g., IR for functional groups, XRD for crystal structure).
- Computational Modeling : Density Functional Theory (DFT) calculations to simulate NMR chemical shifts or vibrational spectra for comparison with experimental data .
- Isotopic Labeling : Use deuterated solvents or C-labeled reagents to isolate signal interference.
Advanced: What computational approaches predict the compound’s solvation behavior and ionic liquid properties?
Answer:
- Molecular Dynamics (MD) Simulations : To study solvation dynamics in water or organic solvents.
- DFT Calculations : Assess charge distribution, HOMO-LUMO gaps, and interaction energies with counterions.
- Conductivity Studies : Measure ionic mobility via impedance spectroscopy, correlating with simulation-derived diffusion coefficients .
Advanced: How to design kinetic experiments to study its reactivity in nucleophilic substitution reactions?
Answer:
- Stopped-Flow UV-Vis Spectroscopy : Monitor real-time reaction progress by tracking absorbance changes of intermediates.
- Variable-Temperature Studies : Determine activation parameters (ΔH‡, ΔS‡) using the Eyring equation.
- Isolation of Transition States : Use computational methods (e.g., QM/MM) to identify rate-limiting steps .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritation from ammonium salts.
- Emergency Protocols : Neutralize spills with sodium bicarbonate; consult GHS hazard data for specific first-aid measures .
Advanced: How to evaluate its efficacy as a phase-transfer catalyst (PTC) in biphasic systems?
Answer:
- Partition Coefficient Measurement : Determine solubility in organic/aqueous phases via shake-flask method.
- Catalytic Efficiency : Compare reaction rates (e.g., nucleophilic substitutions) with/without the compound.
- Thermogravimetric Analysis (TGA) : Assess thermal stability under catalytic conditions .
Basic: Which physicochemical properties are critical for application in material science?
Answer:
- Thermal Stability : TGA/DSC to determine decomposition temperatures.
- Hygroscopicity : Gravimetric analysis under controlled humidity.
- Ionic Conductivity : Electrochemical impedance spectroscopy in solid or liquid states .
Advanced: How to investigate its electrochemical behavior for energy storage applications?
Answer:
- Cyclic Voltammetry : Scan potentials between -1.5 V to +1.5 V (vs. Ag/AgCl) to identify redox-active sites.
- Galvanostatic Charge-Discharge : Evaluate capacitance in supercapacitor prototypes.
- In Situ Raman Spectroscopy : Monitor structural changes during redox cycles .
Advanced: What strategies optimize synthesis scale-up while maintaining yield and purity?
Answer:
- Flow Chemistry : Continuous reactors to enhance heat/mass transfer and reduce side reactions.
- Design of Experiments (DoE) : Statistically optimize variables (e.g., solvent, catalyst loading).
- In-Line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
